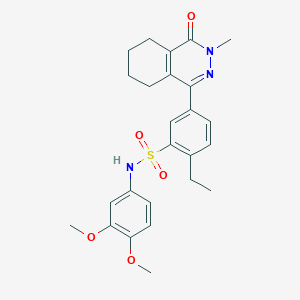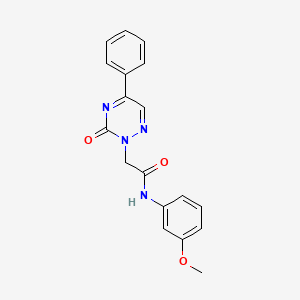![molecular formula C19H20N6O2S B11313186 5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313186.png)
5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core, a triazole ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the methoxyphenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest .
Medicine
Medically, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated .
Industry
In industry, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Wirkmechanismus
The mechanism of action of 5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives and triazole-containing molecules. Examples include:
- 2-[(4-methoxyphenyl)amino]methyl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- 3-[(2-methoxyphenyl)amino]methyl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one .
Uniqueness
What sets 5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart is its unique combination of functional groups. The presence of both the triazole ring and the methoxyphenyl group provides it with distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C19H20N6O2S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
5-[[[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C19H20N6O2S/c1-23-14-9-8-12(10-15(14)24(2)19(23)26)11-20-25-17(21-22-18(25)28)13-6-4-5-7-16(13)27-3/h4-10,20H,11H2,1-3H3,(H,22,28) |
InChI-Schlüssel |
HQKDFQPAWDFSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)CNN3C(=NNC3=S)C4=CC=CC=C4OC)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11313104.png)
![2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11313118.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313122.png)

![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine](/img/structure/B11313126.png)
![N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11313130.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313135.png)
![5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313141.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11313142.png)

![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11313161.png)
![N,N-dibenzyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11313166.png)
![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
![1-(2,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313171.png)
